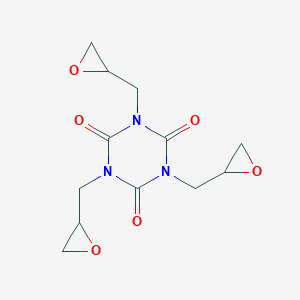
3-溴-5-甲基呋喃-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position
科学研究应用
3-Bromo-5-methylfuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Furan derivatives, including 3-Bromo-5-methylfuran-2-carbaldehyde, are explored for their potential antibacterial and antifungal properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
3-Bromo-5-methylfuran-2-carbaldehyde primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells, making them a key target for antibacterial agents .
Mode of Action
The compound interacts with its target enzymes by forming covalent bonds with active site residues. This interaction inhibits the enzyme’s activity, preventing the synthesis of essential cell wall components. As a result, bacterial cells become structurally compromised and unable to maintain their shape, leading to cell lysis and death .
Biochemical Pathways
The inhibition of cell wall synthesis affects several biochemical pathways. The most significant impact is on the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation. Disruption of this pathway leads to the accumulation of incomplete cell wall precursors, triggering a cascade of cellular stress responses and ultimately resulting in cell death .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-5-methylfuran-2-carbaldehyde involve its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed in the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high bacterial load. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of 3-Bromo-5-methylfuran-2-carbaldehyde results in the inhibition of bacterial cell wall synthesis, leading to cell lysis. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s bactericidal activity is particularly effective against Gram-positive bacteria, which have a thicker peptidoglycan layer in their cell walls .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-5-methylfuran-2-carbaldehyde. For instance, acidic environments may enhance its stability and activity, while extreme temperatures could lead to degradation. Additionally, the presence of other antimicrobial agents could result in synergistic or antagonistic effects, impacting its overall efficacy .
: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylfuran-2-carbaldehyde typically involves the bromination of 5-methylfuran-2-carbaldehyde. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds with the formation of a brominated intermediate, which is then converted into the desired product.
Industrial Production Methods
Industrial production methods for 3-Bromo-5-methylfuran-2-carbaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
化学反应分析
Types of Reactions
3-Bromo-5-methylfuran-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: 3-Bromo-5-methylfuran-2-carboxylic acid.
Reduction: 3-Bromo-5-methylfuran-2-methanol.
相似化合物的比较
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the methyl group.
3-Bromo-2-furaldehyde: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-furaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-methylfuran-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the furan ring, which can influence its reactivity and biological activity
属性
IUPAC Name |
3-bromo-5-methylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQAKDHMKGIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)



![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)







